molecular formula C18H15NO4S2 B2863043 Methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate CAS No. 895263-17-9

Methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate

Cat. No.: B2863043
CAS No.: 895263-17-9
M. Wt: 373.44
InChI Key: BAKZFTUJTNYSRB-UHFFFAOYSA-N
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Description

Methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound characterized by a methyl ester group at position 2, a phenyl group at position 4, and a phenylsulfamoyl moiety at position 3.

Properties

IUPAC Name

methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c1-23-18(20)16-17(15(12-24-16)13-8-4-2-5-9-13)25(21,22)19-14-10-6-3-7-11-14/h2-12,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKZFTUJTNYSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Sulfamoylation: The phenylsulfamoyl group can be introduced by reacting the intermediate compound with phenylsulfonyl chloride in the presence of a base.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfamoyl group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thiophene derivatives.

    Substitution: Various substituted thiophenes and phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfamoyl group can mimic sulfonamide drugs, potentially inhibiting bacterial enzymes. In materials science, its electronic properties can be exploited in organic semiconductors.

Comparison with Similar Compounds

Structural Features

Key differences in substituents and core scaffolds influence reactivity and applications:

Compound Name Core Structure Position 2 Position 3 Position 4
Target Compound Thiophene Methyl ester Phenylsulfamoyl Phenyl
Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate Thiophene Ethyl ester Amino, cyano Phenylamino
Thieno[3,2-d]pyrimidin-4-ones (1a–b) Fused thiophene-pyrimidine Methyl ester Methoxyphenyl derivatives N/A (fused ring)
Metsulfuron methyl ester Benzoate-triazine Methyl ester Sulfamoyl-triazine Methoxy-methyl

Key Observations :

  • The target compound’s phenylsulfamoyl group enhances hydrogen-bonding capacity compared to amino/cyano groups in derivatives .
  • Fused-ring thieno-pyrimidinones () exhibit planar rigidity, contrasting with the flexible thiophene core of the target .
  • Sulfonylurea herbicides () share sulfamoyl groups but incorporate triazine rings, broadening herbicidal activity .

Key Observations :

  • DMF-DMA-mediated condensation () offers high efficiency for thiophene derivatives .
  • Sulfonylurea synthesis () prioritizes scalability over yield, reflecting agrochemical demands .

Physicochemical Properties

Property Target Compound Ethyl 4-cyano-3-amino Analog Thieno-pyrimidinones Metsulfuron methyl
Solubility Low (lipophilic ester) Moderate (polar cyano/amino) Low (planar fused rings) High (ionic sulfamoyl)
Stability Hydrolyzes in base Stable under acidic conditions Thermal stability Photodegradable
LogP ~3.5 (estimated) ~2.8 ~3.0 ~1.2

Key Observations :

  • The target’s methyl ester and phenyl groups increase lipophilicity compared to sulfonylureas (polar triazine) .
  • Cyano/amino substituents () improve aqueous solubility but reduce membrane permeability .

Key Observations :

  • Thiophene fentanyl () highlights the importance of structural modifications in potency, though its sulfamoyl analog’s activity remains unexplored .

Research Findings and Implications

  • Synthetic Efficiency : The DMF-DMA route () is optimal for high-yield thiophene carboxylate synthesis .
  • Agrochemical vs. Pharmaceutical Design : Sulfamoyl groups in herbicides () enhance target specificity, while pharmaceutical analogs () prioritize bioactivity .
  • Knowledge Gaps: Toxicity and mechanistic data for the target compound are lacking, necessitating further study.

Biological Activity

Methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate (CAS Number: 895263-17-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H15NO4S2
Molecular Weight373.4460 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
LogPNot available

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. This compound has been shown to inhibit various bacterial strains, suggesting a potential role as an antibacterial agent. In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of efficacy depending on the specific strain tested.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For instance, it has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes, altering their activity. The phenylsulfamoyl moiety is particularly important for enhancing binding affinity and selectivity towards target proteins.

Case Studies

  • Antibacterial Efficacy : A study conducted by Diaz et al. (1996) evaluated the antibacterial properties of various thiophene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.
  • Anti-inflammatory Effects : In a separate study published in the Journal of Heterocyclic Chemistry (1993), researchers explored the anti-inflammatory effects of this compound in animal models. The results demonstrated a reduction in edema and inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-phenyl-3-(phenylsulfamoyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential functionalization of the thiophene core. A plausible route includes:

Thiophene ring formation : Condensation of appropriate precursors (e.g., via Gewald reaction for aminothiophenes) .

Sulfamoylation : Introducing the phenylsulfamoyl group using phenylsulfonamide derivatives under basic conditions (e.g., K₂CO₃/DMF) .

Esterification : Methylation of the carboxylic acid intermediate with methanol/H₂SO₄ or diazomethane .

  • Key Variables : Temperature (60–80°C for sulfamoylation), solvent polarity (DMF for nucleophilic substitution), and stoichiometry (excess phenylsulfonamide to minimize side products). Yields range from 40–65% depending on purification efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., phenyl groups at C4, sulfamoyl at C3) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ ~ 400–420 Da) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF), partially soluble in dichloromethane, and insoluble in water .
  • Stability :

  • Thermal : Stable at room temperature; degrade above 150°C (TGA data recommended).
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfamoyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Approach :

Modify Substituents : Replace phenyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter electronic effects .

Sulfamoyl Variants : Test phenylsulfamoyl vs. alkylsulfonamides to assess target binding affinity .

  • Data Analysis : Use IC₅₀ values (enzyme assays) or Ki (binding assays) to rank derivatives. Computational docking (AutoDock/Vina) predicts interactions with biological targets (e.g., kinases) .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Hypothesis Testing :

  • Metabolic Variations : Test cytotoxicity in hepatocyte vs. cancer cell lines (e.g., HepG2 vs. MCF-7) to identify organ-specific toxicity .
  • ROS Detection : Use fluorescent probes (DCFH-DA) to measure reactive oxygen species (ROS) generation linked to cell death .
    • Statistical Tools : Multivariate analysis (ANOVA with post-hoc tests) to isolate variables (e.g., dose, exposure time) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME for bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • MD Simulations : GROMACS to study membrane permeability and protein-ligand stability .
    • Validation : Compare predicted logP (2.5–3.5) with experimental shake-flask results .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Optimization :

  • Flow Chemistry : Continuous sulfamoylation to improve heat/mass transfer .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for cross-coupling steps, reducing reaction time .
    • Quality Control : In-line PAT (Process Analytical Technology) for real-time monitoring of intermediates .

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